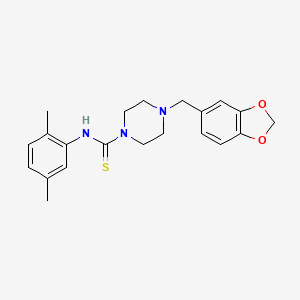
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of the kava plant (Piper methysticum). It has been traditionally used in the South Pacific for its sedative and anxiolytic effects. In recent years, flavokawain A has gained attention for its potential as a therapeutic agent due to its various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through a domino reaction sequence involving demethylation, delactonization, elimination, lactonization, and decarboxylation, as demonstrated by Svinyarov and Bogdanov (2015) (Svinyarov & Bogdanov, 2015).
Crystal Structure Analysis : Watson et al. (1991) analyzed the crystal structure of a similar flavone, detailing the planarity of its ring system and the orientation of its methyl groups, which provides insights into the structural properties of related compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Biological Activity and Molecular Interactions
COX-2 Inhibition : Kamal Rullah et al. (2015) characterized a structurally similar compound for its COX-2 inhibitory activity, providing insights into potential anti-inflammatory applications (Rullah et al., 2015).
Aldose Reductase Inhibitory Activity : Igarashi et al. (2005) synthesized a sulfur-analogue of a similar compound, which showed aldose reductase inhibitory activity, suggesting potential applications in managing complications related to diabetes (Igarashi et al., 2005).
Chemical Modifications and Derivatives
Derivative Synthesis : Santos, Silva, and Cavaleiro (2009) described the synthesis of polyhydroxylated derivatives starting from structurally similar compounds, which can lead to the development of new chemical entities with varied applications (Santos, Silva, & Cavaleiro, 2009).
Molecular Characterization and Antioxidant Activity : A study by Yang et al. (2018) on a new homoisoflavone derivative from Portulaca oleracea L. demonstrated antioxidant activities, highlighting the potential of similar compounds in oxidative stress management (Yang, Ying, Liu, Ying, & Yang, 2018).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,18-19,21H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNVRFWIUJTITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
![2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B6030891.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6030894.png)
![3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B6030897.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6030907.png)
![diisopropyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B6030912.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6030913.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)

![5-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6030942.png)
